molecular formula C9H6ClNO2S B1587697 Isoquinoline-5-sulfonyl Chloride CAS No. 84468-15-5

Isoquinoline-5-sulfonyl Chloride

Cat. No. B1587697
CAS RN: 84468-15-5
M. Wt: 227.67 g/mol
InChI Key: WHIDHHUCCTYJKA-UHFFFAOYSA-N
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Description

Isoquinoline-5-sulfonyl chloride (IQSC) is an important sulfur-containing heterocyclic compound that has been used in a wide range of applications, including medicinal chemistry, synthetic organic chemistry, and drug discovery. IQSC has a wide variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has been used in the synthesis of various drugs, such as antibiotics and anti-cancer agents. In addition, IQSC has been used in the development of new materials, such as polymers and nanomaterials.

Scientific Research Applications

Structural Analysis and Molecular Conformation

Isoquinoline-5-sulfonyl chloride and its derivatives have been studied for their structural properties. For instance, in 4-fluorothis compound, the positioning of sulfonyl oxygen atoms is influenced by steric repulsion, affecting the molecular conformation (Ohba et al., 2012). These structural analyses are crucial for understanding the chemical behavior of these compounds.

Antimalarial Activity

Research has been conducted on isoquinoline sulfonamide derivatives, which include this compound, for their potential antimalarial activity. These compounds showed inhibitory effects against Plasmodium falciparum in vitro, indicating their potential as antimalarial agents (Parai et al., 2008).

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of various heterocyclic compounds. For example, its use in copper-catalyzed direct C-H bond sulfonylation of aminoquinolines leads to the creation of compounds with a wide spectrum of functional groups (Liang et al., 2015). Such syntheses are significant for the development of new pharmaceuticals and materials.

Development of Potential Antitumor Compounds

This compound is also involved in the creation of potential antitumor compounds. The synthesis of sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones with potential antitumor activity has been reported, highlighting the role of this compound in medicinal chemistry (Wang et al., 2021).

Applications in Organic Synthesis

In the field of organic synthesis, this compound is a key reagent. It is used in radical cascade addition/cyclization reactions for creating isoquinolinonedione derivatives with various functional groups (Xia et al., 2017). These reactions are fundamental in expanding the library of organic compounds for research and industrial applications.

Asymmetric Synthesis

This compound plays a role in asymmetric synthesis, such as in the vinylogous Mannich reactions on isoquinolinium salts. This process is used to create a variety of isoquinolinobutyrolactones with high yields and diastereoselectivities (Hermange et al., 2009).

Synthesis of Isoquinolinium-N-Sulfonic Acid Thiocyanate

Isoquinoline sulfonic acid thiocyanate, synthesized using this compound, has been used for the synthesis of aryl and heteroaryl thiocyanates derivatives. This showcases its utility in creating a variety of chemically significant compounds (Rezayati et al., 2021).

Mechanism of Action

Target of Action

Isoquinoline-5-sulfonyl Chloride is an Isoquinoline sulfonamide, which is shown to act as an inhibitor of mammalian protein kinases . These protein kinases are the primary targets of this compound. Protein kinases play a crucial role in various cellular processes, including cell division, signal transduction, and differentiation .

Mode of Action

This compound interacts with its targets, the protein kinases, by competitively binding to ATP . This competitive binding inhibits the activity of the protein kinases, thereby altering their function and resulting in changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of protein kinases by this compound affects various biochemical pathways. Specifically, it impacts the pathways involving signal transduction and cell division . The downstream effects of this include changes in cell growth and differentiation .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of protein kinase activity, which can lead to alterations in cell growth and differentiation . This can have significant effects on various biological processes, including cell division and signal transduction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, the pH of the environment can affect the compound’s solubility and therefore its bioavailability .

properties

IUPAC Name

isoquinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIDHHUCCTYJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391888
Record name Isoquinoline-5-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84468-15-5
Record name 5-Isoquinolinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84468-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline-5-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-isoquinolinesulfonic acid (4.18 g, 20 mmol), and phosphorus pentachloride (6.24 g, 30 mmol) in phosphorus oxychloride (20 mL) was heated at 120° C. for two days. The reaction mixture was cooled to ambient temperature and diluted with dry chloroform (60 mL). The white precipitate was collected, washed with dry chloroform and dried under high vacuum to give the title compound as a white solid (4.40 g, 83%) which was used for the next step without further purification. 1H-NMR (300 MHz, CDCl3) δ 9.95 (s, 1H), 9.16 (d, J=6.8 Hz, 1H), 8.74 (d, J=6.8 Hz, 1H), 8.52 (t, J=7.0 Hz, 2H), 7.99 (t, J=7.3 Hz, 1H).
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of Isoquinoline-5-sulfonyl Chloride in pharmaceutical research?

A1: this compound serves as a crucial intermediate in synthesizing Fasudil Hydrochloride [, , , ]. It reacts with Homopiperazine to form the final drug molecule.

Q2: Can you describe a common synthetic route for Fasudil Hydrochloride involving this compound?

A2: Multiple research papers [, , ] outline a consistent synthesis method:

    Q3: The provided research mentions "high-purity" Fasudil Hydrochloride. What are the reported purity levels achieved using this compound in this synthesis?

    A3: The research indicates that employing this compound in the synthesis allows for achieving Fasudil Hydrochloride with high purity, exceeding 99.9% with impurity content below 0.1% [, ].

    Q4: Besides purity, what other advantages are there to using this specific synthesis route?

    A4: The research highlights several advantages of this synthetic approach:

    • Mild reaction conditions: Contributing to safer and more manageable synthesis [].
    • High yield: Resulting in efficient production of Fasudil Hydrochloride [].
    • Easy industrial production: The straightforward process and readily available reagents make it suitable for scaling up [].

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